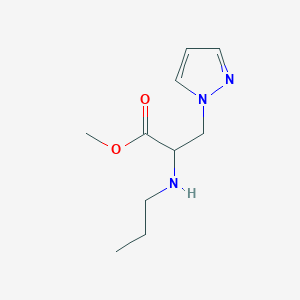

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Beschreibung

Methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate is a pyrazole-containing compound characterized by a propanoate backbone functionalized with a propylamino group at the 2-position and a 1H-pyrazol-1-yl moiety at the 3-position.

Eigenschaften

Molekularformel |

C10H17N3O2 |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

methyl 2-(propylamino)-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C10H17N3O2/c1-3-5-11-9(10(14)15-2)8-13-7-4-6-12-13/h4,6-7,9,11H,3,5,8H2,1-2H3 |

InChI-Schlüssel |

QMTMFVLEIFSCQL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(CN1C=CC=N1)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of a pyrazole derivative with a propylamine derivative under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the pyrazole and the propylamine, followed by esterification to form the final product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Commercial Comparison of Analogs

Key Observations:

Pyrazole Substitution: The target compound features an unsubstituted pyrazole ring, whereas Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate includes 3,5-dimethyl groups. This substitution likely increases hydrophobicity and may alter binding affinity in biological systems . Dimethyl-substituted pyrazoles are common in agrochemicals and pharmaceuticals due to improved metabolic stability .

Propanoate Backbone Modification: Methyl 2-methyl-2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate (REF: 10-F658321) introduces a methyl group at the 2-position of the propanoate chain.

Commercial Status :

- All analogs are discontinued, suggesting challenges in synthesis, stability, or low market demand. This limits access for further experimental studies .

Research Implications and Limitations

- Structural Predictions : The lack of experimental data (e.g., solubility, logP, bioactivity) necessitates reliance on structural analogies. For instance, the 3,5-dimethylpyrazole variant may exhibit higher membrane permeability than the unsubstituted counterpart, based on trends in similar compounds .

- Synthetic Challenges : Discontinuation may reflect difficulties in optimizing purity or scalability, particularly for the methylated analog (95% purity vs. unspecified for others) .

Notes

- The absence of peer-reviewed studies on these compounds restricts mechanistic insights.

- Discontinued status underscores the need for custom synthesis to explore their applications further.

Biologische Aktivität

Methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- CAS Number : 1249613-63-5

The compound features a propylamino group attached to a pyrazole ring, contributing to its unique chemical reactivity and biological profile.

Pharmacological Properties

Research indicates that pyrazole derivatives, including methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate, exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazoles have been shown to possess significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against E. coli and Staphylococcus aureus .

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by modulating enzyme activity, potentially offering therapeutic benefits in conditions characterized by inflammation .

- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

The mechanism of action for methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. It may bind to receptors or enzymes involved in inflammatory processes, leading to modulation of their activity. For example, it has been suggested that similar compounds act as inhibitors of cyclooxygenase enzymes, which play a critical role in the inflammatory response .

1. Antimicrobial Activity Study

A recent study evaluated the antimicrobial effects of various pyrazole derivatives against standard bacterial strains. Methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate was tested alongside other compounds, revealing promising results against E. coli and Klebsiella pneumoniae. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against Klebsiella pneumoniae |

|---|---|---|

| Methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate | 32 | 64 |

| Standard Drug (Ampicillin) | 16 | 32 |

2. Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate were assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in edema compared to the control group.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate (100 mg/kg) | 45 |

| Indomethacin (10 mg/kg) | 50 |

3. Anticancer Potential

Research on the anticancer properties of pyrazole derivatives has indicated that certain compounds can inhibit cell proliferation in various cancer cell lines. Methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate was evaluated for its cytotoxic effects on breast cancer cells (MCF-7), showing an IC50 value of approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.